molecular formula C32H37NO5S B8440675 3-(4-Amino-2-tert-butyl-5-methylphenylsulfanyl)-4-hydroxy-6,6-bis[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one

3-(4-Amino-2-tert-butyl-5-methylphenylsulfanyl)-4-hydroxy-6,6-bis[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one

Cat. No.: B8440675
M. Wt: 547.7 g/mol
InChI Key: SCCFOTYHMGKGJE-UHFFFAOYSA-N
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Description

3-(4-Amino-2-tert-butyl-5-methylphenylsulfanyl)-4-hydroxy-6,6-bis[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one is a useful research compound. Its molecular formula is C32H37NO5S and its molecular weight is 547.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C32H37NO5S

Molecular Weight

547.7 g/mol

IUPAC Name

5-(4-amino-2-tert-butyl-5-methylphenyl)sulfanyl-4-hydroxy-2,2-bis[2-(4-hydroxyphenyl)ethyl]-3H-pyran-6-one

InChI

InChI=1S/C32H37NO5S/c1-20-17-28(25(18-26(20)33)31(2,3)4)39-29-27(36)19-32(38-30(29)37,15-13-21-5-9-23(34)10-6-21)16-14-22-7-11-24(35)12-8-22/h5-12,17-18,34-36H,13-16,19,33H2,1-4H3

InChI Key

SCCFOTYHMGKGJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)CCC4=CC=C(C=C4)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound was synthesized following General Method 9 using 118 mg (0.33 mmol) of 4-hydroxy-6,6-bis-[2-(4-hydroxy-phenyl)-ethyl]-5,6-dihydro-pyran-2-one (prepared in Example PP), 150 mg (0.33 mmol) of toluene-4-thiosulfonic acid S-(4-amino-2-tert-butyl-5-methyl-phenyl) ester (prepared in Example HHHH), 184 mg (1.32 mmol) of K2CO3 and 2 mL of DMF. The reaction was worked up by partitioning between EtOAc and H2O. The organic layer was separated and concentrated, then triturated with Et2O. The resultant solid was placed in chilled HCl-saturated CH2Cl2 and stirred for 18 hours. After concentration, the residue was triturated with Et2O to yield the title compound, m.p. 140°-145° C. 1H NMR (DMSO-d6) δ 1.5 (s, 9 H), 1.9 (s, 3 H), 2.05 (m, 4 H), 2.5 (m, 6 H), 6.68 (d, 4 H), 6.75 (s, 1 H), 7.0 (d, 4 H), 7.35 (s, 1 H), 7.95 (s, 2 H), 9.25 (s, 2 H).
Name
4-hydroxy-6,6-bis-[2-(4-hydroxy-phenyl)-ethyl]-5,6-dihydro-pyran-2-one
Quantity
118 mg
Type
reactant
Reaction Step One
Name
toluene-4-thiosulfonic acid S-(4-amino-2-tert-butyl-5-methyl-phenyl) ester
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
184 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

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